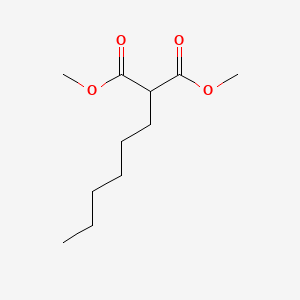
Dimethyl n-hexylmalonate
Cat. No. B8659245
M. Wt: 216.27 g/mol
InChI Key: UCZHVONNLSXXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05399720
Procedure details


350.1 g of 30 percent sodium methylate solution in methanol were diluted with 550 ml of methanol under nitrogen and while stirring. 264.2 g of dimethyl malonate were added dropwise. After warming the suspension to 4020 321.0 g of 1-bromohexane were added dropwise. After stirring at 40° for 1 hour, under reflux for 2 hours, at 65°-69° for 2.5 hours and cooling the suspension to room temperature water was added and the mixture was stirred. The organic phase was separated. The aqueous phase was extracted with methylene chloride, the combined organic extracts were dried and filtered, the filter cake was washed with methylene chloride and the combined filtrates were concentrated. After distillation of the product there were obtained 329.3 g (78.3%) of dimethyl n-hexylmalonate.
Name
sodium methylate
Quantity
350.1 g
Type
reactant
Reaction Step One




[Compound]
Name
4020
Quantity
321 g
Type
reactant
Reaction Step Three



Yield
78.3%
Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].Br[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].O>CO>[CH2:14]([CH:5]([C:4]([O:11][CH3:12])=[O:10])[C:6]([O:8][CH3:9])=[O:7])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
264.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Step Three
[Compound]
|
Name
|
4020
|
|
Quantity
|
321 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 40° for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours, at 65°-69° for 2.5 hours
|
|
Duration
|
2.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic extracts were dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined filtrates were concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation of the product there
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)C(C(=O)OC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 329.3 g | |
| YIELD: PERCENTYIELD | 78.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
